

The Discovery and History of C16-PAF: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C16-PAF

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Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. The most common and biologically active form of PAF is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, commonly referred to as **C16-PAF**. Its discovery and structural elucidation in the 1970s marked a significant milestone in the field of lipid signaling, revealing a novel class of bioactive molecules. This technical guide provides an in-depth overview of the discovery, history, and key experimental methodologies that were instrumental in the characterization of **C16-PAF**.

The Discovery of a Potent Biological Mediator

The journey to uncover the identity of **C16-PAF** began with independent observations of a substance with potent biological activity in the late 1960s and early 1970s.

- **Early Observations (Late 1960s):** Researchers Barbaro and Zvaifler first described a substance that could induce histamine release from rabbit platelets in the context of passive cutaneous anaphylaxis.^{[1][2][3]} Shortly after, Henson reported a "soluble factor" released from leukocytes that also triggered the release of vasoactive amines from platelets.^{[1][2][3]} Further evidence came from Siraganuan and Osler, who observed a diluted substance capable of causing platelet activation.^{[1][2][3]}

- Coining the Term "Platelet-Activating Factor" (1972): The term "Platelet-Activating Factor" (PAF) was officially coined in 1972 by Jacques Benveniste, Henson, and Cochrane.^{[1][2][3]} Their work demonstrated that this factor, released from basophils, could induce platelet aggregation and the release of their contents.
- Initial Characterization: Early studies by Benveniste and colleagues revealed that PAF was a lipid-like molecule that could bind to albumin.^[1] Through experiments involving thin-layer chromatography, they determined its migration pattern to be between lysolecithin and sphingomyelin.^[1] Furthermore, its susceptibility to certain phospholipases (PLA₂, PLC, and PLD) but resistance to others (sphingomyelinase C and PLA₁) strongly suggested a phospholipid structure.^[1]

Structural Elucidation of C16-PAF

The definitive structure of PAF was unveiled in 1979 by two independent research groups, a landmark achievement that opened the door to a deeper understanding of its function.

- Demopoulos, Pinckard, and Hanahan's Contribution: In 1979, Constantinos A. Demopoulos, R. Neal Pinckard, and Donald J. Hanahan published the structure of PAF as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.^[1] They also accomplished the first chemical synthesis of this molecule, which they named acetyl-glyceryl-ether-phosphorylcholine (AGEPC).^[1] The synthesized **C16-PAF** exhibited biological activities indistinguishable from the naturally occurring substance, confirming its structure.
- Confirmation by Mass Spectrometry: The proposed structure was subsequently confirmed using mass spectrometry, providing unequivocal evidence for the molecular composition and arrangement of **C16-PAF**.

Biological Activities and Quantitative Data

C16-PAF is a highly potent molecule with a wide range of biological effects. Its activity is often observed at nanomolar to picomolar concentrations.

Biological Activity	Cell Type/System	Effective Concentration	Reference
Platelet Aggregation	Human Platelet-Rich Plasma	Threshold dose: ~100 nM; Dose-dependent aggregation: 50 nM - 14 μ M	[4]
Neutrophil Chemotaxis	Polymorphonuclear Neutrophils	Potent chemoattractant	[5][6][7][8]
Increased Vascular Permeability	In vivo (animal models)	Induces increased permeability	[5][6][7][8]
Neuronal Loss	PAFR-deficient neuronal cultures	0.5-1.5 μ M (for 24 hours)	[9]
Caspase 7 Activation	PAFR-deficient neurons	1 μ M (for 24 hours)	[9]
Inhibition of Mycobacterial Growth	M. smegmatis and M. bovis BCG	1-25 μ g/ml (6, 12, 24 h)	[9]

Experimental Protocols

The discovery and characterization of **C16-PAF** were underpinned by a series of key experimental techniques.

Platelet Aggregation Assay

This assay was fundamental in the initial discovery and biological characterization of PAF.

Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like **C16-PAF**. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

Detailed Methodology:

- Blood Collection and PRP Preparation:

- Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
- Carefully collect the PRP.
- Platelet Count Adjustment:
 - Determine the platelet count in the PRP using a hematology analyzer.
 - Adjust the platelet count to a standardized concentration (e.g., 2.5×10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
- Aggregation Measurement:
 - Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.
 - Establish a baseline (0% aggregation) with the PRP alone and a maximum (100% aggregation) with PPP.
 - Add a known concentration of **C16-PAF** to the PRP and record the change in light transmission over time. The extent of aggregation is expressed as the maximum percentage change in light transmission.

Thin-Layer Chromatography (TLC) for Phospholipid Separation

TLC was crucial in the initial efforts to purify and characterize the lipid nature of PAF.

Principle: TLC separates molecules based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The separation depends on the polarity of the molecules.

Detailed Methodology:

- Plate Preparation:
 - Use a pre-coated silica gel TLC plate.
 - With a pencil, gently draw a starting line about 1.5-2 cm from the bottom of the plate.
- Sample Application:
 - Dissolve the lipid extract containing PAF in a volatile organic solvent (e.g., chloroform/methanol).
 - Using a capillary tube or a microsyringe, carefully spot a small volume of the sample onto the starting line. Allow the solvent to evaporate completely.
- Development:
 - Prepare a suitable mobile phase (solvent system) in a developing chamber. A common system for phospholipids is chloroform:methanol:water in various ratios.
 - Place the TLC plate in the chamber, ensuring that the solvent level is below the starting line.
 - Seal the chamber and allow the solvent to ascend the plate by capillary action until it reaches near the top.
- Visualization:
 - Remove the plate from the chamber and mark the solvent front with a pencil.
 - Dry the plate thoroughly.
 - Visualize the separated lipid spots using a suitable method, such as iodine vapor, or specific stains for phospholipids (e.g., molybdenum blue). The position of the spots is characterized by their retention factor (R_f) value.

Mass Spectrometry for Structural Elucidation

Mass spectrometry was the definitive technique used to confirm the exact molecular structure of **C16-PAF**.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, the molecule is ionized and then fragmented. The pattern of fragment ions provides detailed information about the molecule's structure.

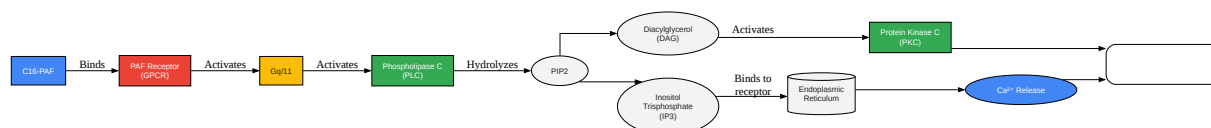
Detailed Methodology:

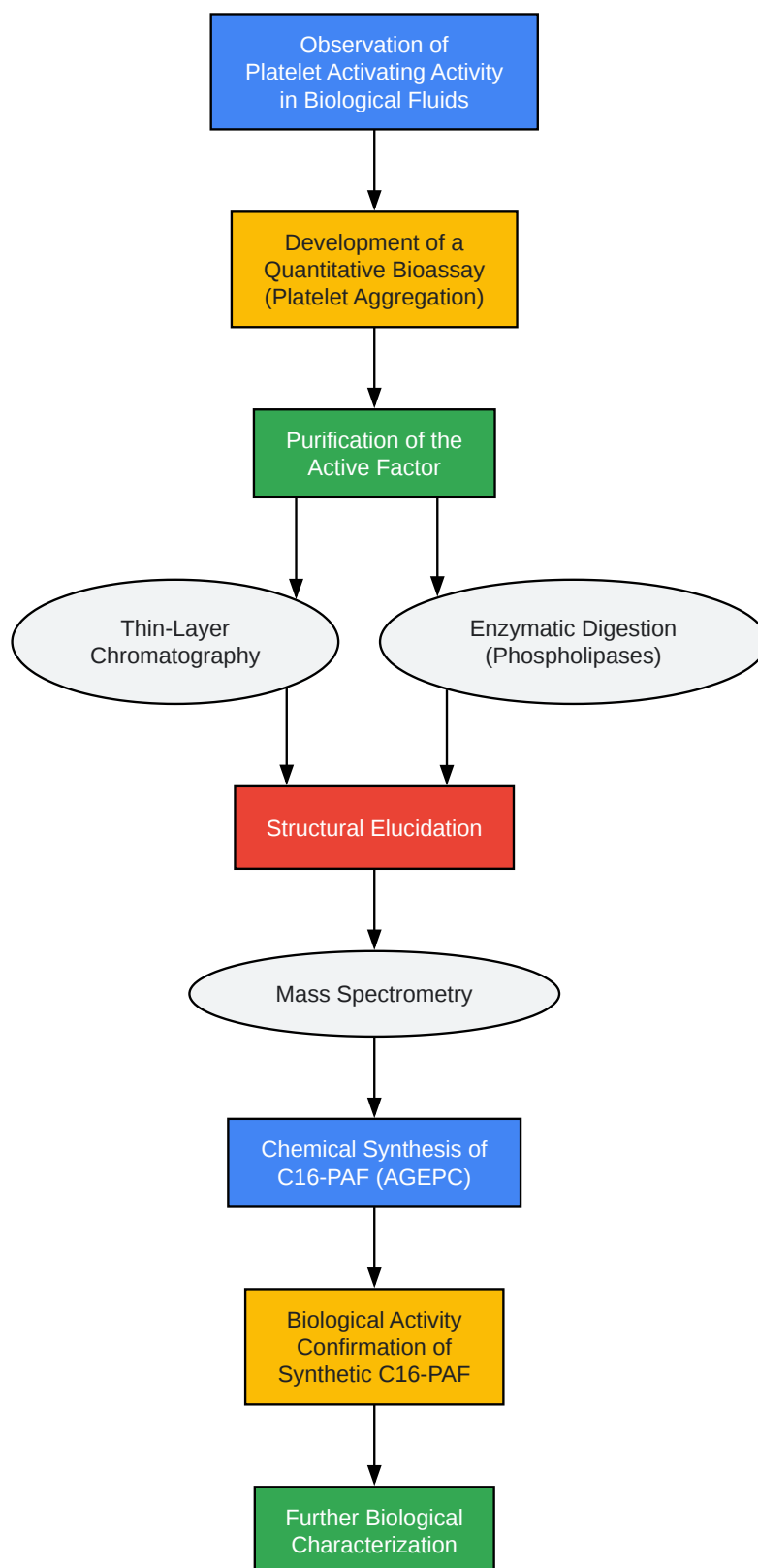
- Sample Preparation:
 - Purify the **C16-PAF** sample to a high degree using techniques like HPLC.
- Ionization:
 - Introduce the purified sample into the mass spectrometer.
 - Ionize the sample using a suitable technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), which are "soft" ionization methods that minimize fragmentation during the initial ionization process.
- Mass Analysis:
 - Measure the m/z of the molecular ion to determine the exact molecular weight of the compound.
- Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
 - Select the molecular ion of **C16-PAF**.
 - Induce fragmentation of the selected ion through collision-induced dissociation (CID).
 - Analyze the m/z of the resulting fragment ions.
 - The fragmentation pattern will reveal the presence of the phosphocholine headgroup, the acetyl group at the sn-2 position, and the C16 alkyl ether linkage at the sn-1 position, thus confirming the complete structure.

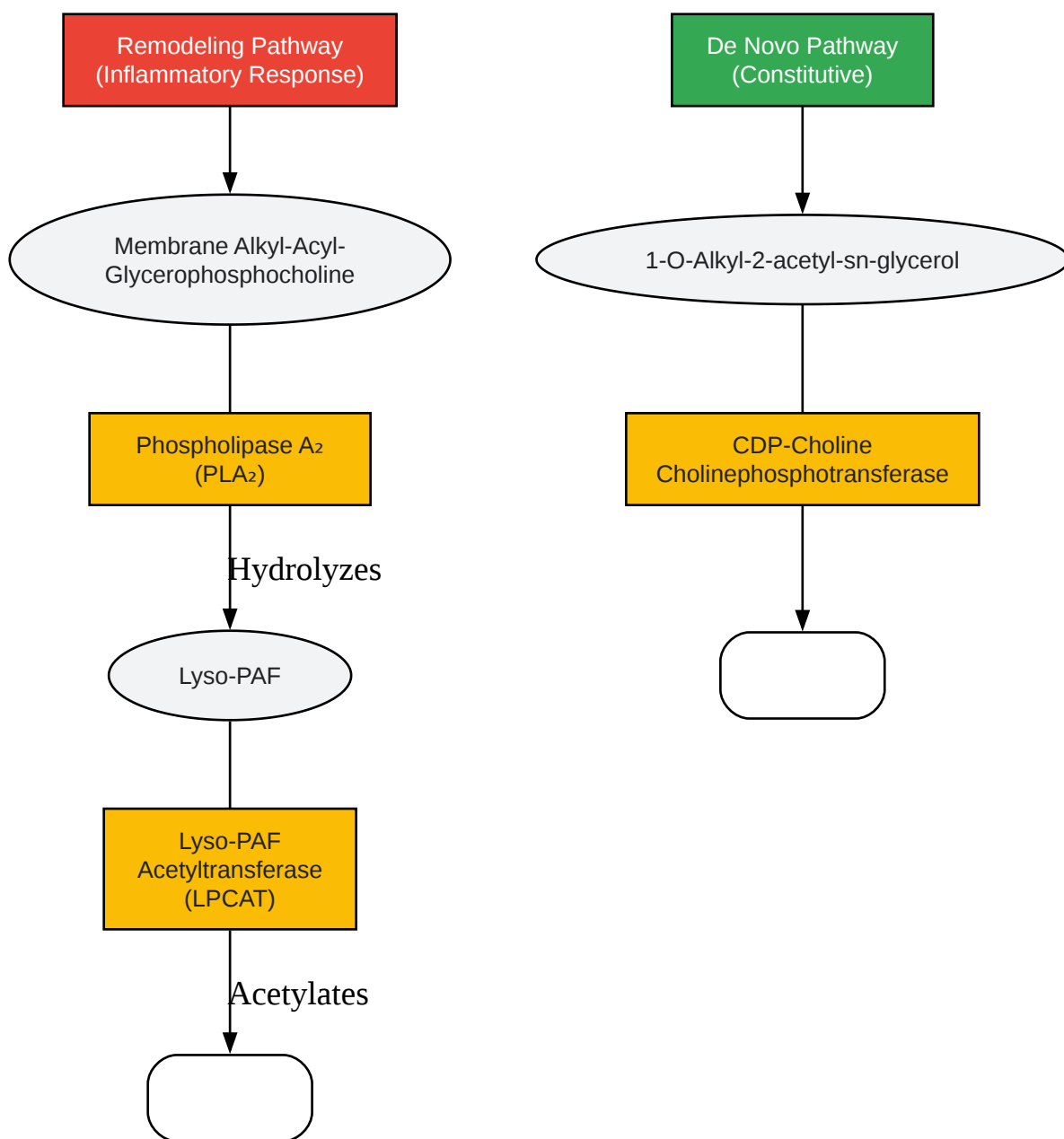
Signaling Pathways and Experimental Workflows

C16-PAF Signaling Pathway

C16-PAF exerts its effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAFR). This binding initiates a cascade of intracellular signaling events.







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- To cite this document: BenchChem. [The Discovery and History of C16-PAF: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584178#discovery-and-history-of-c16-paf]

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